molecular formula C13H16ClNO3 B1427287 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid CAS No. 1294496-58-4

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid

Cat. No.: B1427287
CAS No.: 1294496-58-4
M. Wt: 269.72 g/mol
InChI Key: XYNJWVZKEHCRHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJWVZKEHCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add methyl 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoate (1.05 kg, 3.7 mol), 1,4-dioxane (5.25 L) and water (3.15 L) together and then add lithium hydroxide (407.8 g, 9.6 mol). Stir the resulting suspension at room temperature for one hour. Acidify the mixture to pH 1 with 5 N aqueous HCl in a dropwise fashion at a rate such that the internal temperature does not exceed 30° C. Concentrate the solution to remove approximately 6 L of solvent, and cool the resulting suspension to 10° C. Filter, wash the resulting solid material with water (8 L), and allow to dry on the sinter for 3 h. Collect the solid, and dry the material in a vacuum oven at 40° C. for 48 h to give the title compound as a free-flowing white solid (775 g, 77.7%). MS (m/z) (35Cl/37Cl) 270/272 (M+1).
Quantity
1.05 kg
Type
reactant
Reaction Step One
Quantity
5.25 L
Type
reactant
Reaction Step One
Name
Quantity
3.15 L
Type
solvent
Reaction Step One
Quantity
407.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77.7%

Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described in step-3 of Intermediate-2 using methyl 2-chloro-5-(pivalamidomethyl)benzoate (2.00 g, 7.05 mmol) in THF:MeOH:H2O (3:2:1; 6 mL) and NaOH (564 mg, 14.1 mmol) to afford 1.8 g of the title product. 1H NMR (300 MHz, DMSO d6): 12.3 (br s, 1H), 8.14 (br t, 1H), 7.61 (s, 1H), 7.47-7.44 (d, J=8.1 Hz, 1H), 7.34-7.32 (d, J=7.8 Hz, 1H), 4.22 (d, J=6.0 Hz, 2H), 1.18 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
564 mg
Type
reactant
Reaction Step Two
Name
THF MeOH H2O
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 5-(aminomethyl)-2-methylbenzoic acid hydrochloride (3.2 g, 14 mmol), BSTFA (2.26 mL, 14 mmol) and 50 mL THF was heated to reflux for 1 h and cooled to 0° C. 10 mL of TEA were added, followed by 1.77 mL (14 mmol) Piv-Cl in 50 mL THF. The mixture was stirred overnight at rt, concentrated i.vac., diluted with water and acidified with 22 mL glacial acetic acid. After 30 min it was extracted 3× with DCM, the organic phase was dried with Na2SO4, concentrated i.vac and purified via MPLC. Yield: 2.57 g (66%). MS [M+H]+=270 (Cl-isotope pattern); HPLC: Rt=4.09 min (Method MC-2).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.77 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid
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